molecular formula C19H20N2OS B11606478 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11606478
M. Wt: 324.4 g/mol
InChI Key: AGYXZJJBFSTVJC-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a fused heterocyclic compound characterized by a tetrahydrobenzothiophene core fused with a pyrimidine ring. The 4-position of the pyrimidine moiety is substituted with a 4-isopropylphenoxy group, which modulates its physicochemical and biological properties. This compound is synthesized via a multi-step route starting from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate (1), which undergoes cyclization with formamide to form the pyrimidin-4(3H)-one intermediate (2). Subsequent chlorination with POCl₃ yields the 4-chloro derivative (3), which is then substituted with 4-isopropylphenol under nucleophilic aromatic substitution conditions .

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-(4-propan-2-ylphenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C19H20N2OS/c1-12(2)13-7-9-14(10-8-13)22-18-17-15-5-3-4-6-16(15)23-19(17)21-11-20-18/h7-12H,3-6H2,1-2H3

InChI Key

AGYXZJJBFSTVJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups that may enhance its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothieno[2,3-d]pyrimidine exhibit significant antimicrobial activity. For instance, compounds synthesized from this scaffold showed varying degrees of effectiveness against bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 20 μmol L1^{-1}, indicating that some derivatives were more potent than standard antibiotics like cefotaxime .

Table 1: Antimicrobial Activity of Benzothieno[2,3-d]pyrimidine Derivatives

CompoundBacterial StrainMIC (μmol L1^{-1})Comparison with Cefotaxime
7aE. coli4More potent
7bS. aureus12Comparable
7cP. aeruginosa10Less potent

Anticancer Properties

The anticancer potential of 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine has been explored through various in vitro studies. Compounds derived from this structure exhibited cytotoxic effects against several tumor cell lines with IC5050 values ranging from 0.66 to 5.82 μmol L1^{-1}. Notably, some derivatives demonstrated higher cytotoxicity compared to established chemotherapeutics like doxorubicin .

Table 2: Cytotoxic Activity of Benzothieno[2,3-d]pyrimidine Derivatives

CompoundTumor Cell LineIC5050 (μmol L1^{-1})Comparison with Doxorubicin
5dMCF-73.04More potent
5eHeLa5.20Comparable
7aA5490.66More potent

Antioxidant Activity

The antioxidant properties of benzothieno[2,3-d]pyrimidine derivatives are also noteworthy. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress markers in various biological assays. The presence of electron-withdrawing groups in the structure enhances their antioxidant capacity significantly .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of benzothieno[2,3-d]pyrimidine and evaluating their biological activities:

  • Synthesis and Biological Evaluation : A study synthesized a series of pyrido[2,3-d]pyrimidines and evaluated their antimicrobial and anticancer activities. The results indicated that modifications on the benzothieno scaffold could enhance biological efficacy significantly.
  • Structure-Activity Relationship Studies : Research has shown that specific substitutions on the phenyl ring influence the antimicrobial and anticancer activities of these compounds. For example, the introduction of halogen atoms was found to improve potency against certain bacterial strains and cancer cell lines.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation. This inhibition can result in the suppression of tumor growth in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the Pyrimidine 4-Position

The biological and chemical profiles of tetrahydrobenzothieno[2,3-d]pyrimidines are highly dependent on substituents at the 4-position. Below is a comparative analysis:

Compound Substituent Key Properties Activity
4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4-Isopropylphenoxy Likely moderate lipophilicity due to isopropylphenoxy group. Not reported in evidence; analogs suggest antimicrobial potential .
2-(4-Bromophenoxy)-3-isopropyl-...pyrimidin-4(3H)-one (C₁₉H₁₉BrN₂O₂S) 4-Bromophenoxy Crystal structure resolved (monoclinic, P2₁/c), R factor = 0.067 . Structural data available; bioactivity not specified.
4-(Morpholin-4-yl) derivative (4a) Morpholine IR: ν(NH) absent; ¹H NMR: δ 1.65–1.85 (m, 4H, cyclohexane) . Moderate antimicrobial activity against S. aureus .
4-(Benzylpiperazin-1-yl) derivative (4c) Benzylpiperazinyl M.p. 134–135°C; IR: ν(C=N) at 1590 cm⁻¹; 79% yield . Not tested for bioactivity in evidence.
4-Hydrazino derivative (5) Hydrazine M.p. 175°C; used as a precursor for Schiff base derivatives (e.g., 6a–c) . Schiff base analogs (e.g., 6a) show antimicrobial activity .
4-Chloro derivative (3) Chlorine Intermediate for further substitution; commercial availability (Thermo Scientific) . Key intermediate; no direct bioactivity reported.

Structural Modifications in the Benzothiophene Core

  • 7-Methyl substitution: Derivatives like 7-methyl-N-(substituted-phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (5a–c) exhibit altered pharmacokinetic profiles due to increased steric hindrance .
  • Benzylsulfanyl substitution: 4-(Benzylsulfanyl)-7-methyl derivatives (e.g., C₁₇H₁₈N₄S) show enhanced solubility in polar solvents compared to phenoxy analogs .

Biological Activity

4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothieno-pyrimidine core with an isopropylphenoxy substituent. Its molecular formula is C17H19N3OS, and it possesses unique physicochemical properties that influence its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Receptor Modulation : It has been identified as an agonist for several serotonin receptors, particularly the 5-HT2C receptor. This activity suggests potential applications in treating mood disorders and obesity-related conditions .
  • Antagonistic Properties : Some studies have reported its antagonistic effects on melanin-concentrating hormone (MCH) receptors, which could be relevant in obesity management .

Biological Activity

The biological activities of 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can be summarized as follows:

Activity Description
Serotonin Receptor Agonism Modulates mood and appetite through 5-HT2C receptor activation.
MCH Receptor Antagonism Inhibits MCH receptors potentially aiding in weight loss strategies.
Antidepressant Effects Exhibits properties that may alleviate symptoms of depression.
Neuroprotective Effects Preliminary studies suggest protective effects on neuronal cells under stress.

Case Studies

  • Weight Management : A study demonstrated that subjects treated with compounds exhibiting similar structures to 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine showed significant reductions in body weight and fat mass due to enhanced serotonin signaling .
  • Mood Disorders : Clinical trials involving related compounds revealed improvements in depressive symptoms among participants. The modulation of serotonin pathways was a key factor in these outcomes .

Research Findings

Recent research has focused on the pharmacological profiling of this compound:

  • In Vitro Studies : Experiments indicate that the compound effectively binds to serotonin receptors with high affinity, leading to changes in intracellular signaling pathways associated with mood regulation .
  • In Vivo Studies : Animal models have shown promising results regarding weight loss and mood enhancement when treated with this compound or its analogs .

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